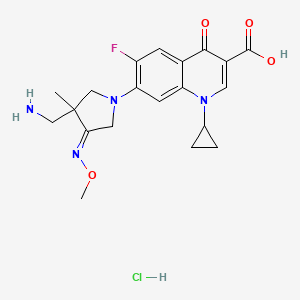
3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)- is a complex organic compound with a quinoline core structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)- typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and the introduction of the pyrrolidinyl and cyclopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Various substitution reactions can occur at different positions on the quinoline ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including catalysis and material science.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-Quinolinecarboxylic acid derivatives
- Fluoroquinolones
- Pyrrolidinyl-quinoline compounds
Uniqueness
Compared to similar compounds, 3-Quinolinecarboxylic acid, 7-((4Z)-3-(aminomethyl)-4-(methoxyimino)-3-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (-)- stands out due to its unique combination of functional groups and structural features. These characteristics contribute to its diverse range of applications and potential therapeutic benefits.
属性
CAS 编号 |
309762-58-1 |
|---|---|
分子式 |
C20H24ClFN4O4 |
分子量 |
438.9 g/mol |
IUPAC 名称 |
7-[(4Z)-3-(aminomethyl)-4-methoxyimino-3-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H23FN4O4.ClH/c1-20(9-22)10-24(8-17(20)23-29-2)16-6-15-12(5-14(16)21)18(26)13(19(27)28)7-25(15)11-3-4-11;/h5-7,11H,3-4,8-10,22H2,1-2H3,(H,27,28);1H/b23-17+; |
InChI 键 |
CYZKABVRITVCDA-YFZNFVDXSA-N |
手性 SMILES |
CC\1(CN(C/C1=N\OC)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)CN.Cl |
规范 SMILES |
CC1(CN(CC1=NOC)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


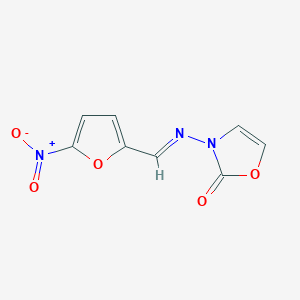
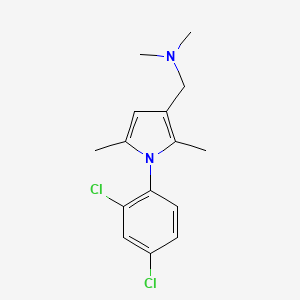
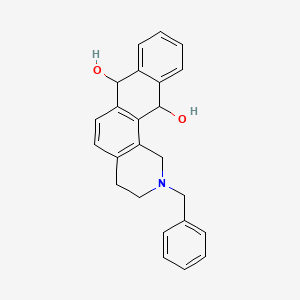
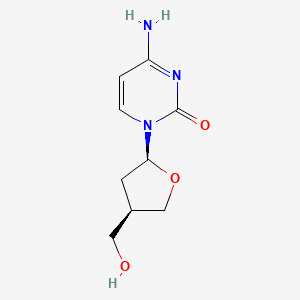
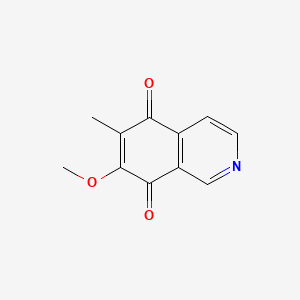
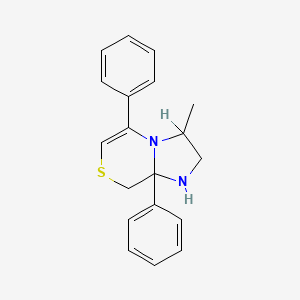
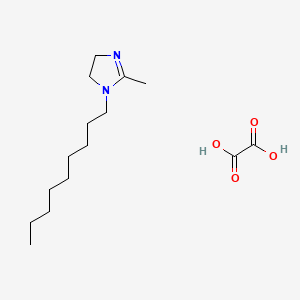
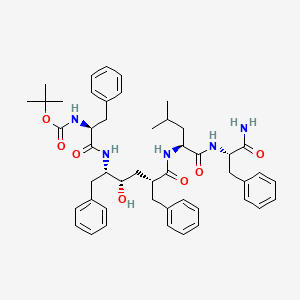
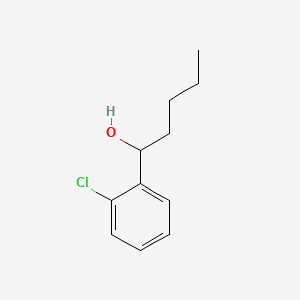
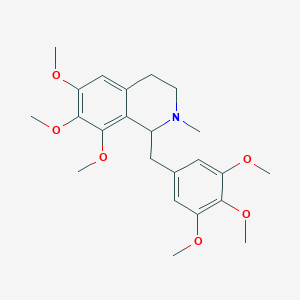
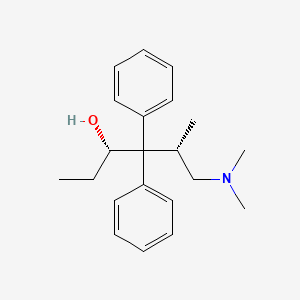
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)


